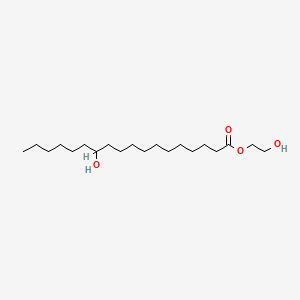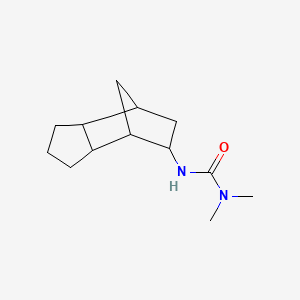
Ethylcyclopentenolon
Übersicht
Beschreibung
3-Ethyl-2-hydroxy-2-cyclopenten-1-one is formed by thermal degradation of ascorbic acid. It is an aroma compound formed from the reactions of L-ascorbic acid with L-threonine/L-serine at different pH values.
enol-3-Ethyl-1, 2-cyclopentanedione, also known as 3-ethyl-2-hydroxy-2-cyclopenten-1-one or 2-cyclopenten-1-one, 2-hydroxy-3-ethyl, belongs to the class of organic compounds known as cyclic ketones. These are organic compounds containing a ketone that is conjugated to a cyclic moiety. enol-3-Ethyl-1, 2-cyclopentanedione exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, enol-3-ethyl-1, 2-cyclopentanedione is primarily located in the cytoplasm. enol-3-Ethyl-1, 2-cyclopentanedione has a sweet, butterscotch, and caramel taste.
Wissenschaftliche Forschungsanwendungen
Anwendungen in der Lebensmittelindustrie
Ethylcyclopentenolon: wird in der Lebensmittelindustrie aufgrund seiner geschmackgebenden Eigenschaften eingesetzt. Es verleiht ein süßes, karamellartiges Aroma und ist daher ein wertvoller Zusatzstoff in einer Vielzahl von Lebensmitteln, um deren Geschmack und Geruchsempfinden zu verbessern {svg_1} {svg_2}. Seine Anwendung reicht von Backwaren bis hin zu Süßwaren und bietet ein einzigartiges Geschmacksprofil, das in der kulinarischen Welt geschätzt wird.
Pharmazeutische Anwendungen
In der Pharmazie kann This compound als Geschmacksstoff dienen, um unangenehme Geschmäcker in oralen Medikamenten zu maskieren {svg_3}. Es kann in Formulierungen eingearbeitet werden, um die Compliance der Patienten zu verbessern, insbesondere in der Pädiatrie und Geriatrie, wo der Geschmack ein erhebliches Hindernis für die Einhaltung der Medikamenteneinnahme sein kann.
Kosmetik und Körperpflege
This compound: findet in der Kosmetikindustrie als Duftstoff Verwendung, da es einen süßen und angenehmen Duft besitzt {svg_4} {svg_5}. Es wird in Parfums, Lotionen und anderen Körperpflegeprodukten verwendet, um einen anhaltenden und ansprechenden Duft zu verleihen und so zum sensorischen Erlebnis des Verbrauchers beizutragen.
Landwirtschaftliche Anwendungen
Obwohl direkte Hinweise auf This compound in der Landwirtschaft begrenzt sind, werden verwandte Verbindungen und Technologien, wie z. B. Nanoemulsionen, eingesetzt, um Geschmacksstoffe und andere funktionelle Materialien in landwirtschaftlichen Produkten zu verabreichen {svg_6} {svg_7} {svg_8}. Diese Anwendungen zielen darauf ab, die Qualität und den Ertrag von Feldfrüchten zu verbessern sowie nachhaltige Lösungen in landwirtschaftlichen Praktiken zu bieten.
Chemische Synthese
This compound: kann in der chemischen Synthese als Zwischenprodukt oder Katalysator bei der Herstellung komplexer organischer Verbindungen verwendet werden {svg_9} {svg_10}. Seine Eigenschaften könnten in Anwendungen der grünen Chemie genutzt werden, um umweltfreundlichere Synthesewege zu entwickeln.
Umweltwissenschaften
In den Umweltwissenschaften könnten Verbindungen wie This compound möglicherweise bei der Entwicklung von Sensoren oder als Bestandteil einer größeren Verbindung eingesetzt werden, die bei der Umweltüberwachung und -verbesserung unterstützt {svg_11} {svg_12} {svg_13}. Der Fokus in diesem Bereich liegt auf der Entwicklung nachhaltiger und ungiftiger Materialien für Umweltanwendungen.
Wirkmechanismus
Ethylcyclopentenolone, also known as 3-Ethyl-2-hydroxy-2-cyclopenten-1-one , is a chemical compound with the molecular formula C7H10O2 . It is a white crystalline powder and is soluble in methanol and ether . It has a sweet, caramel-like odor .
Target of Action
It is commonly used as a flavoring agent in food , suggesting that it may interact with taste receptors.
Mode of Action
As a flavoring agent, it likely interacts with taste receptors to produce a sweet, caramel-like flavor .
Result of Action
The primary result of Ethylcyclopentenolone’s action is the perception of a sweet, caramel-like flavor . This is achieved through its interaction with taste receptors in the gustatory system.
Action Environment
Environmental factors such as pH, temperature, and the presence of other flavors can influence the action, efficacy, and stability of Ethylcyclopentenolone. For instance, its solubility in various solvents suggests that it may be more effective in certain food and beverage environments .
Biochemische Analyse
Biochemical Properties
Ethylcyclopentenolone plays a significant role in biochemical reactions, particularly in the context of flavor enhancement. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context .
Cellular Effects
Ethylcyclopentenolone affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. In certain cell types, such as hepatocytes, ethylcyclopentenolone can modulate gene expression, leading to changes in cellular metabolism. This compound has also been observed to affect the production of reactive oxygen species (ROS), thereby impacting cellular redox balance .
Molecular Mechanism
At the molecular level, ethylcyclopentenolone exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their conformation and activity. For example, its interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the context. Additionally, ethylcyclopentenolone can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethylcyclopentenolone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ethylcyclopentenolone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to ethylcyclopentenolone in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of ethylcyclopentenolone vary with different dosages in animal models. At low doses, it may enhance certain biochemical pathways without causing significant adverse effects. At higher doses, ethylcyclopentenolone can exhibit toxic effects, including hepatotoxicity and oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular and metabolic processes becomes more pronounced at specific dosage levels .
Metabolic Pathways
Ethylcyclopentenolone is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. It interacts with enzymes such as cytochrome P450s, which facilitate its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic processes help in the detoxification and excretion of ethylcyclopentenolone from the body. Additionally, its presence can influence metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, ethylcyclopentenolone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can be influenced by these interactions, affecting its overall bioavailability and efficacy .
Subcellular Localization
Ethylcyclopentenolone’s subcellular localization plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with mitochondrial proteins can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of ethylcyclopentenolone is essential for elucidating its precise biochemical roles .
Eigenschaften
IUPAC Name |
3-ethyl-2-hydroxycyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-5-3-4-6(8)7(5)9/h9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWFWLUAUPZUCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044232 | |
| Record name | 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, white crystalline powder with a maple-, caramel-, smoky-, coffee-like odour | |
| Record name | Enol-3-Ethyl-1,2-cyclopentanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Ethylcyclo-pentenolone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/429/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
78.00 to 80.00 °C. @ 4.00 mm Hg | |
| Record name | Enol-3-Ethyl-1,2-cyclopentanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
miscible with alcohol, glycerol, benzyl alcohol and water | |
| Record name | Ethylcyclo-pentenolone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/429/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.060-1.066 | |
| Record name | Ethylcyclo-pentenolone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/429/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
21835-01-8 | |
| Record name | 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21835-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl-1,2-cyclopentanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021835018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclopenten-1-one, 3-ethyl-2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethyl-2-hydroxycyclopent-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ETHYL-1,2-CYCLOPENTANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH8EA788C9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Enol-3-Ethyl-1,2-cyclopentanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
38 - 40 °C | |
| Record name | Enol-3-Ethyl-1,2-cyclopentanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does ethylcyclopentenolone play in the flavor profile of cigarette smoke?
A: Research indicates that ethylcyclopentenolone, while present in smaller quantities than its methyl analog, contributes to the overall flavor of cigarette smoke. [] It is suggested that compounds like ethylcyclopentenolone are important for the fundamental smoky flavor, enhancing and modifying the flavor profile produced by phenols. [] This interaction results in a more "smoky" taste rather than a purely "phenolic" or "cresotic" character. []
Q2: How was ethylcyclopentenolone identified and quantified in cigarette smoke?
A: The study employed a combination of gas chromatography and mass spectrometry to identify and quantify ethylcyclopentenolone in cigarette smoke. [] This involved a multi-step process:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![9-Fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209428.png)

![Dibenz[b,f][1,4]oxazepine](/img/structure/B1209434.png)



